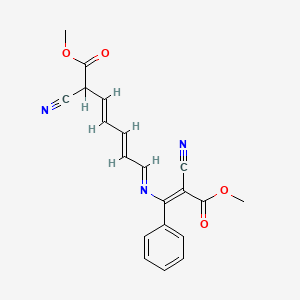
4-Azaundeca-2,4,6,8-tetraenedioic acid, 2,10-dicyano-3-phenyl-, dimethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Azaundeca-2,4,6,8-tetraenedioic acid, 2,10-dicyano-3-phenyl-, dimethyl ester is a complex organic compound with the molecular formula C20H17N3O4 and a molecular weight of 363.373 g/mol . This compound is characterized by its unique structure, which includes multiple conjugated double bonds and cyano groups, making it an interesting subject for chemical research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Azaundeca-2,4,6,8-tetraenedioic acid, 2,10-dicyano-3-phenyl-, dimethyl ester typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds that are subsequently reacted under specific conditions to form the final product. Common reagents used in the synthesis include various organic solvents, catalysts, and reactants that facilitate the formation of the desired ester bonds and cyano groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to ensure high efficiency and minimal by-products.
化学反応の分析
Types of Reactions
4-Azaundeca-2,4,6,8-tetraenedioic acid, 2,10-dicyano-3-phenyl-, dimethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the cyano groups to amines or other functional groups.
Substitution: The compound can participate in substitution reactions where one or more functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
科学的研究の応用
4-Azaundeca-2,4,6,8-tetraenedioic acid, 2,10-dicyano-3-phenyl-, dimethyl ester has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It may be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, such as drug development and therapeutic agents.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 4-Azaundeca-2,4,6,8-tetraenedioic acid, 2,10-dicyano-3-phenyl-, dimethyl ester involves its interaction with molecular targets and pathways. The compound’s unique structure allows it to participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Similar compounds to 4-Azaundeca-2,4,6,8-tetraenedioic acid, 2,10-dicyano-3-phenyl-, dimethyl ester include other esters with conjugated double bonds and cyano groups. Examples include:
- 4-Azaundeca-2,4,6,8-tetraenedioic acid, 2,10-dicyano-3-phenyl-, ethyl ester
- 4-Azaundeca-2,4,6,8-tetraenedioic acid, 2,10-dicyano-3-phenyl-, methyl ester
Uniqueness
The uniqueness of this compound lies in its specific ester groups and the arrangement of its conjugated double bonds and cyano groups. These structural features confer unique chemical properties and reactivity, making it valuable for various scientific and industrial applications.
特性
CAS番号 |
73855-78-4 |
|---|---|
分子式 |
C20H17N3O4 |
分子量 |
363.4 g/mol |
IUPAC名 |
methyl (3E,5E)-2-cyano-7-[(E)-2-cyano-3-methoxy-3-oxo-1-phenylprop-1-enyl]iminohepta-3,5-dienoate |
InChI |
InChI=1S/C20H17N3O4/c1-26-19(24)16(13-21)11-7-4-8-12-23-18(15-9-5-3-6-10-15)17(14-22)20(25)27-2/h3-12,16H,1-2H3/b8-4+,11-7+,18-17+,23-12? |
InChIキー |
UBKZULKHYJIMEX-CQSJGUHHSA-N |
異性体SMILES |
COC(=O)C(/C=C/C=C/C=N/C(=C(\C#N)/C(=O)OC)/C1=CC=CC=C1)C#N |
正規SMILES |
COC(=O)C(C=CC=CC=NC(=C(C#N)C(=O)OC)C1=CC=CC=C1)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















